N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Description

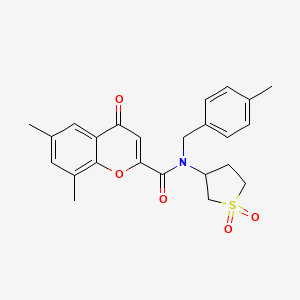

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide (CAS: 873080-43-4) is a synthetic small molecule with the molecular formula C₂₄H₂₅NO₅S and a molecular weight of 439.52 g/mol . Structurally, it features a chromene-2-carboxamide core substituted with dimethyl groups at positions 6 and 8, a 4-methylbenzyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

Molecular Formula |

C24H25NO5S |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C24H25NO5S/c1-15-4-6-18(7-5-15)13-25(19-8-9-31(28,29)14-19)24(27)22-12-21(26)20-11-16(2)10-17(3)23(20)30-22/h4-7,10-12,19H,8-9,13-14H2,1-3H3 |

InChI Key |

FVJNKLQGLOYVMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromene core, the introduction of the thiophene ring, and the final coupling reactions to attach the benzyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis, and advanced purification techniques can enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: Functional groups on the benzyl or chromene moieties can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfone derivatives, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on structurally or functionally analogous compounds. However, based on its molecular framework, comparisons can be hypothesized with other chromene-based or sulfone-containing molecules:

Hypothetical Comparison Table

Key Observations :

Structural Differentiation: The target compound’s unique 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes it from classical chromene-based kinase inhibitors (e.g., LY294002), which often employ morpholino or piperazine moieties for solubility .

Sulfone vs. Sulfonamide : Unlike sulfonamide-containing analogs, the sulfone group in the target compound may alter electronic properties and binding interactions with enzymatic targets.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its unique structural features, including a chromene core and a tetrahydrothiophene moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against cancer cells, its mechanism of action, and relevant case studies.

- Molecular Formula : C24H25NO5S

- Molecular Weight : 439.52 g/mol

- CAS Number : 873080-43-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromone derivatives, including the compound . The biological activity can be summarized as follows:

- Cytotoxicity : The compound exhibits moderate cytotoxic effects against various cancer cell lines. For instance, in a study evaluating chromen-4-one derivatives, compounds similar to the one discussed showed significant activity against HL-60 (human leukemia), MOLT-4 (T-cell leukemia), and MCF-7 (breast cancer) cell lines .

-

Mechanism of Action : The proposed mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through interference with cell cycle progression.

- Modulation of key signaling pathways associated with cancer growth and survival.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values for various derivatives of chromone compounds, indicating their potency against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 13 | HL-60 | 42.0 ± 2.7 |

| Compound 13 | MOLT-4 | 24.4 ± 2.6 |

| Compound 11 | MCF-7 | 68.4 ± 3.9 |

These results suggest that modifications to the chromone structure can significantly influence cytotoxicity and selectivity towards specific cancer types .

Study on Chromen Derivatives

A notable study synthesized a series of chromen derivatives and evaluated their cytotoxicity using the MTT assay. Among these, the compound exhibited notable activity against MOLT-4 cells, suggesting that structural features significantly impact biological efficacy .

Mechanistic Insights from Related Compounds

Research on structurally related compounds has provided insights into potential mechanisms:

- Apoptosis Induction : Studies indicate that chromone derivatives can activate caspase pathways leading to programmed cell death in cancer cells .

- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, which could contribute to their overall therapeutic profile by reducing oxidative stress in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.